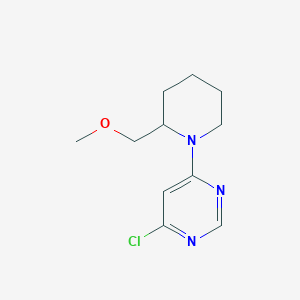

4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-6-[2-(methoxymethyl)piperidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-16-7-9-4-2-3-5-15(9)11-6-10(12)13-8-14-11/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPSIYZQQRPECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its applications in drug discovery, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group at the 4-position and a methoxymethyl-piperidinyl group at the 6-position. This unique structure enhances its lipophilicity and ability to interact with biological membranes, which is critical for its pharmacological effects.

Research indicates that 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine exhibits several biological activities, primarily through enzyme inhibition and receptor modulation:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various kinases, including PKB (Protein Kinase B). It demonstrates ATP-competitive inhibition, which is crucial for regulating cellular signaling pathways involved in cancer progression .

- Antiviral Activity : Some derivatives of pyrimidine compounds have shown promising antiviral properties. For instance, related structures have demonstrated significant efficacy against influenza viruses, showcasing their potential as antiviral agents .

Biological Activity Data

The biological activity of 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine can be summarized in the following table:

| Activity | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| PKB Inhibition | PKB (AGC kinase family) | 0.87 - 12.91 | High against PKA |

| Antiviral Activity | Influenza A virus | < 1.0 | Not specified |

| Anticancer Activity | MCF-7 (breast cancer cells) | 1.75 - 9.46 | Better than 5-FU |

| Enzyme Selectivity | Leishmania NMT vs Human NMT | >660-fold | High selectivity |

Case Studies

Several studies have explored the efficacy of pyrimidine derivatives in various therapeutic contexts:

- Anticancer Studies : In vitro studies have shown that compounds similar to 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine exhibit significant cytotoxicity against cancer cell lines, including MCF-7 and MDA-MB-231. These compounds were noted for their ability to induce apoptosis through caspase activation .

- Antiviral Efficacy : A recent study highlighted the antiviral properties of related pyrimidines against both Oseltamivir-sensitive and resistant strains of influenza A. The lead compound demonstrated a reduction in viral load in infected mice models, indicating its potential as a therapeutic agent .

- Selectivity Profiles : Research has emphasized the selectivity of these compounds for specific kinases over others, which is essential for minimizing off-target effects in therapeutic applications. The selectivity index observed in various studies suggests favorable profiles for drug development .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action

The compound has been investigated for its role as an inhibitor of BCL6, a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Research indicates that certain derivatives can induce the degradation of BCL6, thereby inhibiting tumor growth. The optimization of pharmacokinetic properties has led to the development of analogs that effectively reduce BCL6 levels in xenograft mouse models after oral administration .

Case Study: BCL6 Degraders

A study highlighted a series of benzimidazolone inhibitors that were optimized to enhance their efficacy against BCL6. The incorporation of piperidine derivatives, including those structurally similar to 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine, demonstrated significant improvements in binding affinity and potency against DLBCL cell lines. The structural modifications were aimed at increasing hydrophobic interactions within the binding pocket, which is crucial for enhancing biological activity .

Enzyme Inhibition

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The compound's structural framework allows it to function as an inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in various cellular processes such as growth and proliferation. PI3K inhibitors have gained attention due to their potential in treating cancers characterized by aberrant PI3K signaling pathways. The synthesis and evaluation of pyrimidine derivatives have shown promise in selectively targeting specific PI3K isoforms .

Synthetic Approaches and Functionalization

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the preparation of diverse pyrimidine derivatives. Techniques such as microwave-assisted synthesis and various coupling reactions have been employed to enhance yield and purity. The functionalization of the pyrimidine core is crucial for tailoring biological activity and improving pharmacological profiles .

Data Tables

The following table summarizes key findings related to the applications of 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine:

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Piperidine Substitutions

4-Chloro-6-[3-(fluoromethyl)-1-piperidinyl]pyrimidine

- Molecular Formula : C₁₀H₁₃ClFN₃

- Molecular Weight : 229.68 g/mol

- Key Differences : Fluoromethyl group at the piperidine 3-position instead of methoxymethyl. Fluorine’s electronegativity increases metabolic stability and lipophilicity compared to the methoxy group.

- Applications: Potential as a radioligand due to fluorine’s suitability for isotopic labeling .

4-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

- Molecular Formula : C₁₀H₁₁ClF₃N₃

- Molecular Weight : 281.66 g/mol

- Key Differences: Trifluoromethyl group at the piperidine 4-position.

- Applications : Explored in kinase inhibitor development .

4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

- Molecular Formula : C₁₄H₁₄ClFN₄

- Molecular Weight : 292.74 g/mol

- Key Differences : Piperazine ring substituted with a 2-fluorophenyl group. The aromatic moiety may enhance π-π stacking interactions in receptor binding.

- Applications : Building block for CNS-targeting agents due to piperazine’s prevalence in neuropharmacology .

Analogs with Varied Substituents on Pyrimidine

4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine

- Molecular Formula : C₁₂H₁₂ClN₂O₃S

- Molecular Weight : 313.75 g/mol

- Key Differences : Methoxy group at position 6 and a methylsulfonylphenyl group at position 2. The sulfonyl group improves solubility and hydrogen-bonding capacity.

- Applications : Intermediate in radioligand synthesis for imaging studies .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Molecular Formula : C₁₀H₁₆N₄

- Molecular Weight : 192.27 g/mol

- Key Differences : Methyl group at position 4 and an amine at position 2. The amine group facilitates hydrogen bonding, critical for DNA intercalation or enzyme inhibition.

- Applications : Crystal structure studies for drug design .

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (S_NAr) on 4,6-Dichloropyrimidine

One of the primary routes to synthesize 4-chloro-6-substituted pyrimidines involves the selective nucleophilic aromatic substitution of one chlorine atom in 4,6-dichloropyrimidine with a suitable amine nucleophile.

- Starting materials: 4,6-dichloropyrimidine and 2-(methoxymethyl)piperidine (or its protected derivative).

- Reaction conditions: Typically conducted in polar aprotic solvents such as 1,4-dioxane or iso-propanol, in the presence of a base like triethylamine or potassium phosphate.

- Temperature: Around 0°C to room temperature, sometimes elevated to 110°C for extended times (up to 24 h) to ensure complete substitution.

- Catalysts/additives: Copper(I) iodide (CuI) and ethylenediamine (En) as ligands can be used to facilitate the amination step, especially when harsher conditions are required.

This method selectively replaces the chlorine at the 6-position with the piperidinyl group, leaving the chlorine at the 4-position intact for further functionalization if needed.

Reductive Amination Using Piperidine Derivatives

An alternative synthetic strategy involves the formation of the piperidinyl substituent via reductive amination of a pyrimidine aldehyde intermediate.

- Key intermediate: A pyrimidine-4-carboxaldehyde derivative.

- Reagents: 2-(methoxymethyl)piperidine or its amine precursor.

- Catalysts: Palladium catalysts for hydrogenation or other reducing agents.

- Process: The aldehyde reacts with the amine to form an imine intermediate, which is then reduced to yield the secondary amine linkage.

This reductive amination step is often combined with palladium-mediated cross-coupling reactions (Suzuki-type) to introduce other substituents on the pyrimidine ring, allowing for structural diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is employed to introduce various aryl or heteroaryl groups at the pyrimidine ring, enabling further modification of the compound.

- Reagents: Boronic acids or boronate esters corresponding to the desired substituent.

- Catalyst: Pd(PPh3)4 or similar palladium complexes.

- Base: Potassium carbonate (K2CO3) or potassium phosphate (K3PO4).

- Solvent: Aqueous dioxane or other compatible solvents.

- Temperature: Reflux conditions or elevated temperatures (e.g., 80–110°C).

This method can be applied before or after the amination step, depending on the desired substitution pattern.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reactants / Reagents | Conditions | Outcome / Notes |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (S_NAr) | 4,6-dichloropyrimidine + 2-(methoxymethyl)piperidine | 1,4-dioxane, CuI/En, K3PO4, 110°C, 24 h | Selective substitution at 6-position yields 4-chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine |

| 2 | Reductive Amination | Pyrimidine-4-carboxaldehyde + 2-(methoxymethyl)piperidine | Pd catalyst, hydrogen or reducing agent | Formation of secondary amine linkage at pyrimidine ring |

| 3 | Suzuki-Miyaura Cross-Coupling | Pyrimidine intermediate + boronic acid/ester + Pd catalyst | Aqueous dioxane, K2CO3, reflux | Introduction of aryl or heteroaryl substituents on pyrimidine ring |

Research Findings and Optimization Notes

- The nucleophilic aromatic substitution step is highly dependent on the amine nucleophile's nucleophilicity and steric hindrance. The presence of the methoxymethyl substituent on the piperidine nitrogen can influence the reaction rate and selectivity.

- The use of copper(I) iodide with ethylenediamine as a ligand significantly improves the amination yield and selectivity at elevated temperatures (around 110°C for 24 hours).

- Reductive amination combined with palladium-catalyzed cross-coupling allows for a modular approach to synthesize a variety of substituted pyrimidines, including the target compound with high purity.

- Purification typically involves extraction with dichloromethane, washing with brine, drying over anhydrous sodium sulfate, and column chromatography using ethyl acetate/hexane mixtures.

- The final compound can be converted into pharmaceutically acceptable salts by treatment with inorganic or organic acids such as hydrochloric acid, trifluoroacetic acid, or methanesulfonic acid to improve solubility and stability.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalysts / Additives | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4,6-Dichloropyrimidine + 2-(methoxymethyl)piperidine | CuI, ethylenediamine, K3PO4 | 110°C, 24 h, 1,4-dioxane | High selectivity, straightforward | Requires elevated temperature, long reaction time |

| Reductive Amination | Pyrimidine aldehyde + 2-(methoxymethyl)piperidine | Pd catalyst, reducing agent | Room temp to mild heating | Versatile, allows diverse substituents | Requires synthesis of aldehyde intermediate |

| Suzuki-Miyaura Coupling | Boronic acid/ester + pyrimidine intermediate | Pd(PPh3)4, K2CO3 | Reflux in aqueous dioxane | Enables structural diversity | Sensitive to moisture, requires Pd catalyst |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.